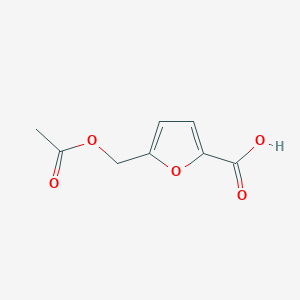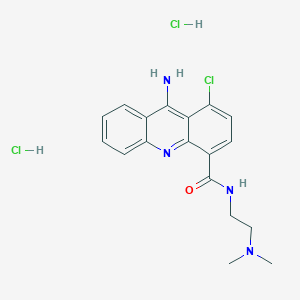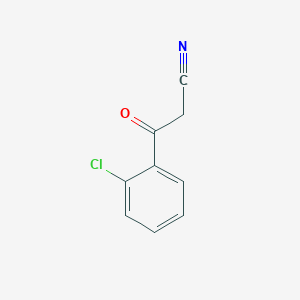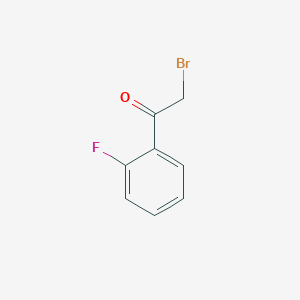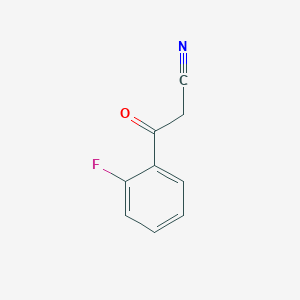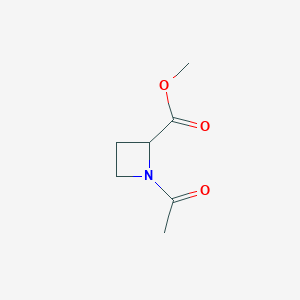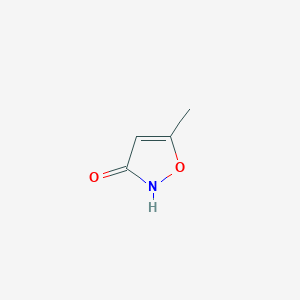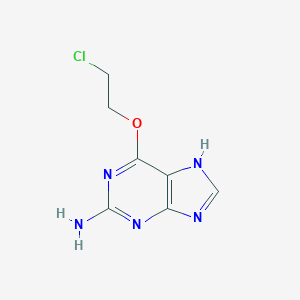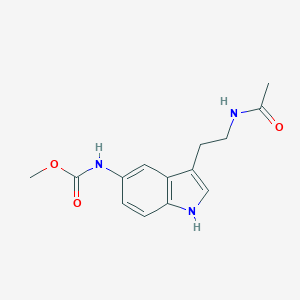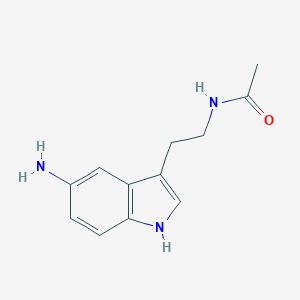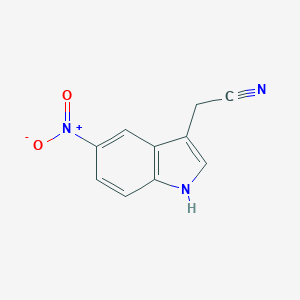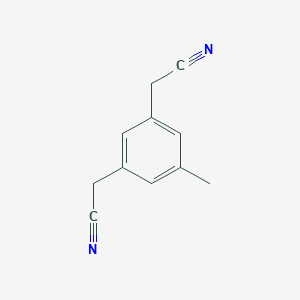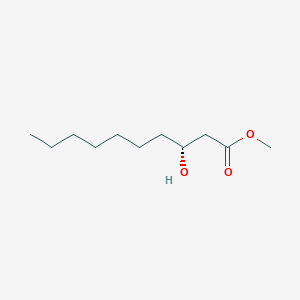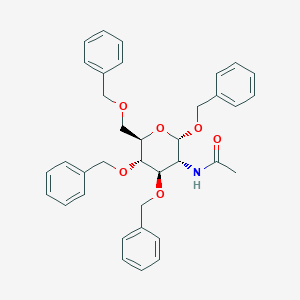
Tramazoline tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tramazoline tosylate is a pharmaceutical compound used in scientific research for its ability to stimulate the alpha-adrenergic receptors. It is a potent vasoconstrictor and is widely used in the field of pharmacology for its therapeutic effects.
Wirkmechanismus
Tramazoline tosylate acts as a selective alpha-adrenergic receptor agonist, specifically targeting the alpha-1 receptors. It stimulates these receptors, leading to vasoconstriction and increased blood pressure. Tramazoline tosylate also has some affinity for the alpha-2 receptors, but its effects on these receptors are less pronounced.
Biochemische Und Physiologische Effekte
Tramazoline tosylate has several biochemical and physiological effects. It increases blood pressure by constricting blood vessels, which can be beneficial in certain medical conditions. It also increases heart rate and cardiac output, which can improve blood flow to vital organs such as the brain and kidneys. Tramazoline tosylate also has some bronchodilatory effects, making it useful in the treatment of respiratory conditions such as asthma.
Vorteile Und Einschränkungen Für Laborexperimente
Tramazoline tosylate has several advantages for lab experiments. It is a potent vasoconstrictor, which can be useful in studying the effects of changes in blood pressure on various physiological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, tramazoline tosylate has some limitations as well. It has a relatively short half-life, which can make it difficult to maintain stable blood pressure levels over an extended period. Additionally, its effects on the alpha-2 receptors are less pronounced, which can limit its usefulness in certain types of research.
Zukünftige Richtungen
There are several future directions for research involving tramazoline tosylate. One area of interest is its potential use in the treatment of certain medical conditions, such as hypertension and cardiovascular disease. Another area of interest is its effects on the sympathetic nervous system and its potential role in regulating various physiological processes. Additionally, further research is needed to better understand the limitations of tramazoline tosylate and to develop more effective compounds for studying the alpha-adrenergic receptors.
Conclusion:
In conclusion, tramazoline tosylate is a potent vasoconstrictor that is widely used in scientific research for its ability to stimulate the alpha-adrenergic receptors. It has several biochemical and physiological effects and is relatively easy to synthesize, making it readily available for research purposes. However, it also has some limitations that should be taken into consideration when designing experiments. Further research is needed to better understand the potential uses of tramazoline tosylate and to develop more effective compounds for studying the alpha-adrenergic receptors.
Synthesemethoden
Tramazoline tosylate is synthesized by reacting 2-(3,4-dimethoxyphenyl)-2-imidazoline with p-toluenesulfonyl chloride in the presence of a base. The resulting compound is then purified by recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Tramazoline tosylate is used in scientific research to study the alpha-adrenergic receptors. It is commonly used in studies related to hypertension, cardiovascular disease, and other conditions that involve the regulation of blood pressure. It is also used in studies related to the sympathetic nervous system and its effects on various physiological processes.
Eigenschaften
CAS-Nummer |
102280-49-9 |
|---|---|
Produktname |
Tramazoline tosylate |
Molekularformel |
C20H25N3O3S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C13H17N3.C7H8O3S/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
QDRSWMWTRHEOCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2=C(C1)C=CC=C2NC3=NCCN3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CCC2=C(C1)C=CC=C2NC3=NCC[NH2+]3 |
Synonyme |
1-NAPHTHYLAMINE, 5,6,7,8-TETRAHYDRO-N-(2-IMIDAZOLIN-2-YL)-, p-TOLUENES ULFONATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



